molecular formula C25H22FN5O2 B356618 N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-fluorobenzamide CAS No. 847917-56-0

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-fluorobenzamide

Cat. No.: B356618
CAS No.: 847917-56-0
M. Wt: 443.5g/mol
InChI Key: CHKGDWXVYYCGOP-UHFFFAOYSA-N
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Description

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-fluorobenzamide is a complex organic compound with a unique structure that includes a triazatricyclo core and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, followed by cyclization and functional group modifications . The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-fluorobenzamide is unique due to its triazatricyclo core and the presence of both cyano and fluorobenzamide groups.

Properties

CAS No.

847917-56-0

Molecular Formula

C25H22FN5O2

Molecular Weight

443.5g/mol

IUPAC Name

N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-fluorobenzamide

InChI

InChI=1S/C25H22FN5O2/c1-3-4-5-12-30-22(29-24(32)17-8-10-19(26)11-9-17)18(15-27)14-20-23(30)28-21-16(2)7-6-13-31(21)25(20)33/h6-11,13-14H,3-5,12H2,1-2H3

InChI Key

CHKGDWXVYYCGOP-UHFFFAOYSA-N

SMILES

CCCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)F)C#N)C(=O)N4C=CC=C(C4=N2)C

Canonical SMILES

CCCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)F)C#N)C(=O)N4C=CC=C(C4=N2)C

Origin of Product

United States

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